molecular formula C18H18N4O2S B11198409 4-amino-N-(3-ethoxybenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

4-amino-N-(3-ethoxybenzyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B11198409
M. Wt: 354.4 g/mol
InChI Key: RKEWLDSFCDMLCL-UHFFFAOYSA-N
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Description

4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and an ethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyridine ring is then introduced through a coupling reaction, and the ethoxyphenyl group is attached via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives .

Scientific Research Applications

4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • Indole derivatives

Uniqueness

4-AMINO-N-[(3-ETHOXYPHENYL)METHYL]-3-(PYRIDIN-2-YL)-1,2-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the thiazole and pyridine rings, along with the ethoxyphenyl group, provides a distinct chemical structure that can interact with various biological targets in unique ways .

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-amino-N-[(3-ethoxyphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide

InChI

InChI=1S/C18H18N4O2S/c1-2-24-13-7-5-6-12(10-13)11-21-18(23)17-15(19)16(22-25-17)14-8-3-4-9-20-14/h3-10H,2,11,19H2,1H3,(H,21,23)

InChI Key

RKEWLDSFCDMLCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)N

Origin of Product

United States

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